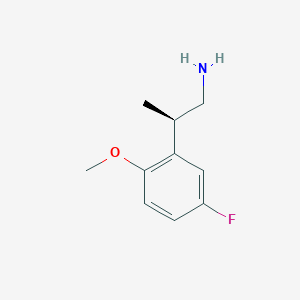

Methyl 3-(4-aminophenyl)-2-fluoropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

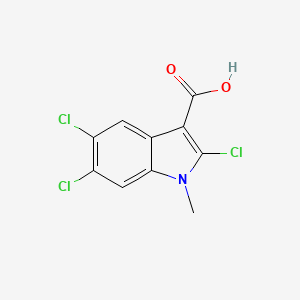

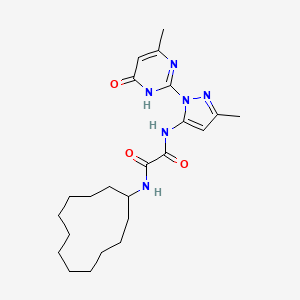

The compound would likely be a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group. Its structure would include a methyl group (-CH3), a fluorine atom (-F), and a 4-aminophenyl group attached to a propanoate backbone .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine atom and the 4-aminophenyl group. The exact method would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of the compound could be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry .Chemical Reactions Analysis

The compound’s reactivity could be studied using various techniques, including spectrophotometric or electrochemical methods .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Scientific Research Applications

Cross-Coupling Reactions

Cross-coupling of remote meta-C–H bonds directed by a U-shaped template is a significant application area for compounds like Methyl 3-(4-aminophenyl)-2-fluoropropanoate. Wan, L., Dastbaravardeh, N., Li, G., and Yu, J.-Q. (2013) developed meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives using an easily removable nitrile template. The combination of a weakly coordinating U-shaped template and mono-protected amino acid ligand was crucial for the cross-coupling of C–H bonds with organoborons, indicating the compound's potential in facilitating complex organic synthesis processes L. Wan, Navid Dastbaravardeh, Gang Li, jin-quan yu, 2013.

Anticancer Drug Synthesis

The synthesis of amino acetate functionalized Schiff base organotin(IV) complexes has been explored for their potential as anticancer drugs. Basu Baul, T. S., Basu, S., Vos, D., and Linden, A. (2009) conducted a study where potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and other derivatives underwent reactions to yield these complexes, which showed promising cytotoxicity against various human tumor cell lines. This research underscores the compound's utility in developing new anticancer treatments T. S. Basu Baul, Smita Basu, D. Vos, A. Linden, 2009.

Synthetic Methodologies

Research on the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters by Drewes, S., Emslie, N., Field, J., Khan, A., and Ramesar, N. (1992), highlights the utility of this compound derivatives in resolving racemic mixtures. This work is crucial for the preparation of enantiomerically pure compounds, vital in pharmaceutical research S. Drewes, N. Emslie, J. Field, A. Khan, Niyum Ramesar, 1992.

Antitumor Activities

Wang, Yuan-chao (2011) synthesized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, showcasing its antitumor activities in vitro. This highlights the compound's relevance in synthesizing novel agents with potential anticancer effects, indicating a broad scope for research in therapeutic applications Wang Yuan-chao, 2011.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(4-aminophenyl)propionic acid, have been used in solution phase peptide synthesis .

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have shown a variety of biological activities including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical Pathways

For instance, indole derivatives, which share a similar structure, have been found to affect a variety of biochemical pathways .

Result of Action

Compounds with similar structures have shown a variety of biological activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-(4-aminophenyl)-2-fluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGCQMKFXQSKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407067.png)

![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)

![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)